SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
CAS No.: 1749-36-6
Cat. No.: VC21238228
Molecular Formula: C26H16O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE - 1749-36-6](/images/no_structure.jpg)
Specification
CAS No. | 1749-36-6 |
---|---|
Molecular Formula | C26H16O |
Molecular Weight | 344.4 g/mol |
IUPAC Name | spiro[fluorene-9,10'-phenanthrene]-9'-one |
Standard InChI | InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H |
Standard InChI Key | KCQBAOXSMSWQBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Structural Properties
Spiro[fluorene-9,9'-phenanthren-10'-one] is an organic compound with a distinctive molecular architecture featuring a spiro structure that connects a fluorene ring system with a phenanthrene ring system. The compound is characterized by a carbonyl group at the 10'-position of the phenanthrene moiety, which contributes to its unique electronic properties .
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 1749-36-6 |
Molecular Formula | C26H16O |
Molecular Weight | 344.4 g/mol |
IUPAC Name | spiro[fluorene-9,10'-phenanthrene]-9'-one |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 0 |
XLogP3-AA | 5.9 |
Exact Mass | 344.120115130 Da |
Table 1: Key chemical properties of Spiro[fluorene-9,9'-phenanthren-10'-one]
Structural Features
The unique spiro junction in this molecule creates a three-dimensional structure with distinct electronic properties. The spiro architecture, which involves the orthogonal arrangement of the fluorene and phenanthrene moieties connected through a single carbon atom, prevents π-conjugation between the two ring systems, resulting in interesting optoelectronic characteristics . The carbonyl group at the 10'-position of the phenanthrene ring acts as an electron-withdrawing group, influencing the compound's electronic properties and contributing to its functionality in various applications .
Spectroscopic Characteristics
The structural properties of spiro[fluorene-9,9'-phenanthren-10'-one] can be characterized through various spectroscopic techniques, providing valuable insights into its molecular architecture and electronic properties.
Spectral Data
Spectroscopic Technique | Key Features |
---|---|
Mass Spectrometry | m/z Top Peak: 344; m/z 2nd Highest: 315; m/z 3rd Highest: 316 |
FTIR Spectra | Technique: KBr WAFER |
Raman Spectra | Data available through Wiley database |
Table 2: Spectroscopic data for Spiro[fluorene-9,9'-phenanthren-10'-one]
The mass spectrometry data shows a prominent peak at m/z 344, corresponding to the molecular weight of the compound. The IR and Raman spectral data provide additional insights into the vibrational modes and bonding characteristics of the molecule .
Synthesis Methods
Low-Cost Synthesis Process
Spiro[fluorene-9,9'-phenanthren-10'-one] can be synthesized through a low-cost process that yields high purity product. Compared to conventional materials like 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD), the synthesis process for this compound is significantly simplified, requiring fewer purification steps .
The streamlined synthesis approach results in:
-
Increased production yield (>55%)
-
Reduced production costs (<30 USD/g)
Photochemical Synthesis
Another method for synthesizing this compound involves photochemical pinacol rearrangement. Irradiation of 9,9'-bifluorene-9,9'-diol results in the formation of 9-fluorenone and spiro[9H-fluorene-9,9'(10'H)phenanthren]-10'-one. The distribution of products depends on the solvent, with trifluoroethanol favoring the formation of the spiro compound due to its ability to stabilize carbocation intermediates .
Laser flash photolysis studies of the precursor diol in fluorinated alcohols reveal the formation of transient species absorbing at 350, 505, and 700 nm, with the latter two peaks attributed to the corresponding substituted 9-fluorenyl cation formed from photoheterolysis .
Applications in Solar Cell Technology
Hole-Transport Materials for Perovskite Solar Cells
One of the most significant applications of spiro[fluorene-9,9'-phenanthren-10'-one] is its use as a core structure in donor-acceptor-donor (D-A-D) hole-transport materials for perovskite solar cells. This represents the first reported use of D-A-D hole-transporting materials with spiro linkages in perovskite solar cells .
The compound's unique electronic properties make it an effective hole-transport material, facilitating the movement of positive charges (holes) within the solar cell structure. The incorporation of this compound in D-A-D materials results in high-performance perovskite solar cells with improved efficiency and stability .
Organic Sensitizers for Dye-Sensitized Solar Cells
Spiro[fluorene-9,9'-phenanthren-10'-one] has also been utilized in the development of D-A1-A2-π-A organic sensitizers for dye-sensitized solar cells (DSSCs). In this application, the compound serves as one of two auxiliary acceptors (A1) alongside benzo[c] thiadiazole (A2) .
The performance metrics of DSSCs incorporating this compound are impressive:
-
Power conversion efficiency (PCE) of up to 5.72% under AM1.5 conditions
-
PCE of 9.60% under one sun when co-sensitized with N719
-
Efficiency of 29.69% at 2500 lux under TL84 indoor light conditions
The superior performance of these sensitizers can be attributed to:
-
Inhibition of molecular aggregation due to the bulky spiro structure
-
Enhanced capture of Li+ ions by the carbonyl group, delaying charge recombination
-
Extended π-conjugation broadening the light absorption range
Photocatalytic Hydrogen Production
The application of spiro[fluorene-9,9'-phenanthren-10'-one]-based sensitizers extends to photocatalytic hydrogen production, demonstrating significant potential in renewable energy generation.
Hydrogen Production Performance
Sensitizer | Hydrogen Production (1 hour) | Hydrogen Production (12 hours) | Turnover Number (TON) |
---|---|---|---|
FZ-1 | 7,430 μmol/g | 64,004 μmol/g | 4,249 |
FZ-2 | 9,190 μmol/g | 76,582 μmol/g | 5,378 |
Table 3: Hydrogen production performance of spiro[fluorene-9,9'-phenanthren-10'-one]-based sensitizers
The data demonstrates that FZ-2, which incorporates the spiro[fluorene-9,9'-phenanthren-10'-one] moiety, exhibits superior performance in photocatalytic hydrogen production compared to FZ-1. This enhanced performance indicates that FZ-2 can inject charges into TiO2 more efficiently and utilize them effectively for water splitting .
Applications in Organic Light-Emitting Diodes
Host Materials for High-Performance OLEDs
Spiro[fluorene-9,9'-phenanthren-10'-one] has been successfully employed as the core structure in host materials for organic light-emitting diodes (OLEDs). The MS-host materials, designated as MS-CN, MS-TPA, MS-PC, and MS-OC, feature the spiro[fluorene-9,9'-phenanthrene-10'-one] core configured with various functional groups including cyano, triarylamine, and carbazole .
These host materials exhibit a wide energy gap, making them suitable for use with green, yellow, and red emitters in various device architectures. The performance characteristics of OLEDs incorporating these host materials are particularly noteworthy .
OLED Performance Metrics
Among the host materials, MS-OC demonstrated the best efficiency performance across all devices due to its dense molecular packing, which influences charge transport properties. When used as a co-host with CN-T2T in a yellow OLED device with PO-01 as the emitter, the following performance metrics were achieved:
Performance Parameter | Value |
---|---|
Luminance Efficiency | 80.0 cd A-1 |
Power Efficiency | 11.3 lm W-1 |
Turn-on Voltage | 2.1 V |
External Quantum Efficiency (EQE) | 27.1% |
Maximum Luminance | 142,464 cd m-2 |
Table 4: Performance metrics of yellow OLEDs with MS-OC/CN-T2T mixed host
The external quantum efficiency of 27.1% represents one of the highest values reported in the literature for PO-01-based devices, highlighting the exceptional performance of spiro[fluorene-9,9'-phenanthren-10'-one]-based host materials in OLED applications .
Comparison with Related Compounds
Structural Comparison with Spiro[fluorene-9,9'-xanthene]
Spiro[fluorene-9,9'-xanthene] represents a structurally related compound with similar applications in optoelectronic devices. While both compounds feature a spiro junction connecting two ring systems, spiro[fluorene-9,9'-xanthene] contains an oxygen atom in the xanthene moiety instead of the carbonyl group found in spiro[fluorene-9,9'-phenanthren-10'-one] .
Property | Spiro[fluorene-9,9'-phenanthren-10'-one] | Spiro[fluorene-9,9'-xanthene] |
---|---|---|
Molecular Formula | C26H16O | C25H16O |
Molecular Weight | 344.4 g/mol | 332.4 g/mol |
CAS Number | 1749-36-6 | 159-62-6 |
Key Structural Feature | Carbonyl group in phenanthrene moiety | Oxygen atom in xanthene ring |
Application | Hole-transport materials, OLED hosts | Blue-light-emitting materials |
Table 5: Comparison between spiro[fluorene-9,9'-phenanthren-10'-one] and spiro[fluorene-9,9'-xanthene]
The structural differences between these compounds result in distinct electronic properties and applications. Spiro[fluorene-9,9'-xanthene] has been primarily investigated for applications in blue-light-emitting materials, while spiro[fluorene-9,9'-phenanthren-10'-one] has demonstrated versatility in hole-transport materials, OLED hosts, and photocatalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume